N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine
Overview
Description
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a synthetic compound with a molecular formula of C24H16Cl2N4. It is known for its applications in medicinal chemistry, particularly as an antimycobacterial agent. This compound is structurally related to phenazine dyes and has been studied for its potential therapeutic uses.
Scientific Research Applications
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenazine derivatives and as a reagent in various organic reactions.
Biology: The compound has been studied for its antimicrobial properties, particularly against Mycobacterium species.
Medicine: It is used in the treatment of leprosy and has shown potential in treating other bacterial infections.
Industry: The compound is used in the production of dyes and pigments due to its phenazine structure.
Mechanism of Action
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine
, also known as Clofazimine , is a riminophenazine antimycobacterial used to treat leprosy . Here is an overview of its mechanism of action:
Target of Action
The primary target of Clofazimine is Mycobacterium leprae, the bacterium responsible for leprosy . It exerts a slow bactericidal effect on this bacterium .
Mode of Action
Clofazimine’s mode of action is primarily due to its interaction with the bacterial outer membrane of Mycobacterium leprae . There is also some evidence that it may affect the bacterial respiratory chain and ion transporters .
Biochemical Pathways
Its action on the bacterial outer membrane and potentially on the bacterial respiratory chain and ion transporters suggests that it may disrupt essential processes for the bacterium’s survival .
Pharmacokinetics
Clofazimine is highly lipophilic, which allows it to be absorbed well in the gastrointestinal tract and distributed widely in body tissues . It has a relatively long duration of action owing to its long residence time in the body .
Result of Action
The result of Clofazimine’s action is the slow killing of Mycobacterium leprae, leading to the control and treatment of leprosy . It also exerts anti-inflammatory properties due to the suppression of T-lymphocyte activity .
Biochemical Analysis
Biochemical Properties
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress responses and cellular metabolism. The compound’s interactions with these enzymes can lead to changes in their activity, affecting various biochemical pathways. For example, it may inhibit certain enzymes, leading to an accumulation of specific metabolites and altering cellular homeostasis .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific proteins and enzymes, altering their conformation and activity. This binding can inhibit the activity of enzymes involved in oxidative stress responses, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and modulating metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it may inhibit enzymes involved in glycolysis, resulting in altered glucose metabolism and energy production. Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. It has been observed to accumulate in specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism and energy production. The distribution of the compound within tissues can also affect its overall efficacy and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can impact mitochondrial function and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine involves several steps. One common method starts with the reaction of 4-chloroaniline with 2-chlorobenzoic acid to form an intermediate. This intermediate undergoes cyclization and subsequent reactions to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Comparison with Similar Compounds
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is similar to other phenazine derivatives such as clofazimine and phenazine-1-carboxylic acid. it is unique in its specific substitution pattern and the presence of the imino group, which enhances its antimicrobial properties. Other similar compounds include:
Clofazimine: Used primarily for the treatment of leprosy.
Phenazine-1-carboxylic acid: Known for its antifungal properties.
Properties
IUPAC Name |
N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N4/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22/h1-14,27-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZIPZIQIQTNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878650 | |
Record name | DES-ISOPROPYL CLOFAZIMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102262-55-5 | |
Record name | N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102262555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES-ISOPROPYL CLOFAZIMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9RD5SBX98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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